molecular formula C6H5F2NO B157901 2-Amino-4,6-difluorophenol CAS No. 133788-83-7

2-Amino-4,6-difluorophenol

Cat. No.: B157901
CAS No.: 133788-83-7
M. Wt: 145.11 g/mol
InChI Key: STHCPCIXAKDNOP-UHFFFAOYSA-N
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Description

2-Amino-4,6-difluorophenol is a fluorinated aromatic compound that serves as a versatile heterocyclic building block in organic synthesis . The presence of amino and fluorine substituents on the phenolic ring enhances its reactivity and enables selective functionalization, making it a valuable intermediate for constructing complex heterocyclic frameworks and active pharmaceutical ingredients (APIs) . Researchers leverage this compound as a key precursor in coupling reactions and the development of novel chemical entities, where the fluorine atoms contribute significant electronic modulation for optimizing the properties of target molecules . As a high-value synthetic intermediate, it is principally employed in medicinal chemistry and agrochemical research for the preparation of specialized chemicals . This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4,6-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHCPCIXAKDNOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372208
Record name 2-amino-4,6-difluorophenol
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Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133788-83-7
Record name 2-amino-4,6-difluorophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 133788-83-7
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Synthetic Methodologies and Strategies for 2 Amino 4,6 Difluorophenol and Its Derivatives

Established Synthetic Routes to 2-Amino-4,6-difluorophenol

The primary and most well-documented methods for synthesizing this compound rely on the transformation of appropriately substituted precursors.

A common and effective strategy for the synthesis of this compound involves the reduction of a nitro-substituted precursor, specifically 2,4-difluoro-6-nitrophenol. This method is favored for its scalability and high yields. The synthesis of the nitro precursor itself is a crucial first step, typically achieved through the nitration of 2,4-difluorophenol (B48109).

Catalytic hydrogenation is a widely employed technique for the reduction of the nitro group. This process generally utilizes a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. chemicalbook.com The reaction is typically carried out in a solvent mixture, such as methanol (B129727) and water, under controlled temperature and pressure to achieve high conversion rates and purity. chemicalbook.com For instance, using 5-10 wt% Pd/C under a hydrogen pressure of 0.3–0.4 MPa at 60–70°C can result in near-quantitative conversion. Yields for this reduction step have been reported to be in the range of 89.7–90.1%, with the final product exhibiting a purity of over 95%. chemicalbook.com

Alternative reducing agents to catalytic hydrogenation have also been explored. One such agent is hydrazine (B178648) hydrate (B1144303) in an ethanol (B145695) solvent, although this method may necessitate higher temperatures and longer reaction times. The choice of reducing agent and reaction conditions can be tailored to optimize yield, purity, and process safety.

A similar reduction strategy is employed for the synthesis of related halogenated aminophenols. For example, 2-amino-4,6-dichlorophenol (B1218851) is synthesized via the reduction of 2-nitro-4,6-dichlorophenol. In this case, a Ni-B/SiO2 amorphous alloy has been used as an efficient catalyst for the hydrogenation, achieving high conversion and selectivity under optimized conditions. researchgate.netgoogle.com

Table 1: Key Parameters for the Synthesis of this compound via Nitration-Reduction

Parameter Nitration Step Reduction Step
Starting Material 2,4-Difluorophenol 2,4-Difluoro-6-nitrophenol
Catalyst/Reagent H₂SO₄, Isopropyl nitrate 5-10% Pd/C, H₂
Solvent Dichloromethane Methanol/Water
Temperature Room Temperature 60–70°C
Pressure N/A 0.3–0.4 MPa
Yield 83% 89.7–90.1%
Purity - ≥95%

Data sourced from multiple research findings. chemicalbook.com

Beyond the conventional nitration-reduction pathway, more advanced synthetic methodologies are being investigated to access this compound and its analogues. These approaches often aim to improve regioselectivity, reduce the number of synthetic steps, or introduce functional groups in a more direct manner.

One such approach involves the diazotization of a related aniline (B41778) derivative followed by a Sandmeyer-type reaction. However, attempts to synthesize 2-amino-4,6-difluorobenzonitrile (B70766) from a diazonium salt derived from 2,4-difluoro-6-nitroaniline (B1293778) resulted in the unexpected formation of 5-fluoro-3-nitro-1,2-benzoquinone 2-diazide. rsc.org This highlights the challenges in predicting the reactivity of these highly substituted aromatic systems.

Another strategy involves the direct functionalization of the phenol (B47542) ring. For instance, the synthesis of 2-amino-4-bromo-3,6-difluorophenol (B1446198) can be achieved from 1-bromo-3,5-difluorobenzene (B42898) through a sequence of metallation, borating, hydrolysis, and oxidation to form the key intermediate 2,6-difluoro-4-bromophenol. The amino group is then introduced via the reduction of a nitro precursor.

Reduction of Nitro-precursors in this compound Synthesis

Derivatization Reactions of this compound

The presence of amino and hydroxyl functional groups on the this compound scaffold allows for a wide range of derivatization reactions, leading to the synthesis of novel compounds with diverse properties.

Schiff bases, characterized by the presence of an imine or azomethine group (-CH=N-), are a significant class of compounds that can be readily synthesized from this compound. ijpbs.comresearchgate.net These reactions typically involve the condensation of the amino group of this compound with an aldehyde or ketone. researchgate.net

For example, novel Schiff bases have been synthesized through the condensation reaction of 4,6-difluoro-2-aminobenzothiazole with various aromatic aldehydes in the presence of a catalytic amount of glacial acetic acid. ijpbs.com Similarly, pyridine (B92270) Schiff bases have been prepared by the condensation of 3,4-diaminopyridine (B372788) with fluorinated 2-hydroxy-benzaldehydes. nih.govfrontiersin.orgnih.gov The resulting Schiff bases can exhibit interesting biological activities, which can be modulated by the nature of the substituents on the phenolic ring. nih.govnih.gov

Table 2: Examples of Schiff Base Derivatives from Fluorinated Phenols

Schiff Base Starting Amine Starting Aldehyde/Ketone Yield Melting Point (°C)
(E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol (F1) 3,4-Diaminopyridine 3,5-difluoro-2-hydroxy-benzaldehyde 78% 182.5–183.7
(E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-6-fluoro-phenol (F2) 3,4-Diaminopyridine 5-fluoro-2-hydroxy-benzaldehyde 82% 163.4–164.8
N-(4-(dimethyl amino)benzylidene)-4,6-difluoro benzothiazole-2-amine 4,6-difluoro-2-amino benzothiazole 4-(dimethyl amino)benzaldehyde - -
4-bromo-2-(((4,6-difluoro benzothiazole-2-yl) imino) methyl)phenol 4,6-difluoro-2-amino benzothiazole 5-bromo-2-hydroxy benzaldehyde - -

Data compiled from various studies. ijpbs.comnih.govfrontiersin.org

The versatile reactivity of this compound allows for various functionalization strategies to create novel analogues. The amino and hydroxyl groups can serve as handles for further chemical modifications. For instance, the amino group can undergo N-alkylation or N-acylation reactions to introduce different substituents.

The synthesis of 2-amino-4,5-diarylpyrimidines, which are analogues of this compound, has been reported as selective adenosine (B11128) A1 receptor antagonists. researchgate.net This highlights how modifications to the core structure can lead to compounds with specific biological activities.

Furthermore, regioselective difunctionalization of related 2,6-difluorophenols has been achieved using aryl sulfoxides and nucleophiles. researchgate.net This method proceeds through a Pummerer-based nih.govnih.gov sigmatropic dearomatization to generate a 2,4-cyclohexadienone (B14708032) intermediate, followed by Michael addition of a nucleophile and subsequent rearomatization. researchgate.net Such strategies open up avenues for creating highly functionalized phenol derivatives that would be difficult to synthesize through conventional methods.

"Click chemistry" refers to a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. pcbiochemres.comnih.gov The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. nih.govdovepress.com

The amino group of this compound can be converted into an azide (B81097) group, which can then participate in click reactions with various alkynes. This allows for the straightforward conjugation of the this compound moiety to other molecules, including biomolecules, polymers, and reporter molecules. nih.gov The resulting triazole-linked conjugates can be used in a wide range of applications, from drug discovery to materials science. dovepress.comnih.gov

The versatility of click chemistry also extends to other types of reactions, such as the Staudinger ligation and thiol-ene additions, providing a broad toolbox for the modification and application of this compound and its derivatives. wiley.com

Advanced Spectroscopic Characterization and Elucidation of 2 Amino 4,6 Difluorophenol

Vibrational Spectroscopy (FTIR, Raman) of 2-Amino-4,6-difluorophenol and Derivatives

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and vibrational modes within a molecule. researchgate.netijera.comacs.org For this compound, these methods provide key insights into the characteristic vibrations of its phenolic, amino, and fluorinated aromatic components.

In the analysis of related phenol (B47542) derivatives, the O-H stretching vibration of the phenolic group is typically observed in the region of 3300 cm⁻¹. Similarly, the N-H stretching vibrations of the primary amino group are expected around 3400 cm⁻¹. Computational studies, such as those employing density functional theory (DFT), are often used to complement experimental data by simulating vibrational spectra and aiding in the precise assignment of observed bands. rsc.org For instance, studies on similar molecules like 2,6-difluorophenol (B125437) have utilized scaled quantum mechanical force fields to interpret their vibrational spectra. researchgate.netacs.org The analysis of the vibrational spectra of related compounds like 2-amino-5-methylphenol (B193566) has also been supported by DFT calculations to assign infrared and Raman bands. researchgate.net

While specific experimental FTIR and Raman data for this compound are not extensively detailed in the provided results, the principles of vibrational analysis of aromatic compounds suggest that the spectra would be complex, with numerous bands corresponding to C-H, C-C, C-N, C-O, and C-F stretching and bending modes. The interpretation of these spectra would rely on comparison with data from structurally similar compounds and theoretical calculations.

Nuclear Magnetic Resonance (NMR) Studies of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. rsc.org For this compound, ¹H, ¹³C, and ¹⁹F NMR are the primary techniques employed.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound would reveal signals corresponding to the protons on the aromatic ring, the amino group, and the hydroxyl group. The chemical shifts and coupling patterns of the aromatic protons are particularly informative. For example, in a derivative, (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol, the aromatic protons appear as a multiplet in the range of δ 7.44–7.48 ppm. frontiersin.org The amino group protons (NH₂) typically appear as a broad singlet, as seen at δ 6.15 ppm in the aforementioned derivative. frontiersin.org The hydroxyl proton signal can vary in position and may be broadened due to hydrogen exchange.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the substituents. In the derivative (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol, a multitude of signals are observed, with carbons attached to fluorine showing characteristic splitting patterns. frontiersin.org For instance, the carbons in the difluorophenol ring of this derivative show signals at δ 112.27, 111.96, 109.59, 108.39, 108.11, and 107.94 ppm, among others. frontiersin.org

¹⁹F NMR Spectroscopic Analysis

¹⁹F NMR is a highly sensitive technique for studying fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope. alfa-chemistry.com It provides distinct signals for fluorine atoms in different chemical environments. In a study of (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol, two distinct ¹⁹F signals were observed at -122.64 ppm and -132.76 ppm, corresponding to the fluorine atoms at the 4 and 6 positions of the phenolic ring, respectively. frontiersin.org The significant chemical shift dispersion in ¹⁹F NMR helps in resolving structurally similar fluorinated compounds. icpms.cz

Spectroscopic Data for a this compound Derivative¹
Technique Observed Chemical Shifts (ppm) or Signals
¹H NMR (400 MHz, DMSO-d6)δ 6.15 (bs, 2H, NH₂), 6.66 (d, J = 5.5 Hz, 1H), 7.44–7.48 (m, 2H), 7.95 (d, J = 5.5 Hz, 1H), 8.04 (s, 1H), 8.89 (s, 1H)
¹³C NMR (400 MHz, DMSO-d6)δ 159.33, 148.97, 148.47, 144.81, 144.74, 139.16, 131.81, 122.81, 122.72, 112.27, 111.96, 109.59, 108.39, 108.11, 107.94
¹⁹F NMR (400 MHz, DMSO-d6)δ -122.64, -132.76
¹Data for (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol. frontiersin.org

Electronic Spectroscopy (UV-Vis) of this compound

UV-Visible spectroscopy probes the electronic transitions within a molecule and is used to identify chromophores, which are light-absorbing functional groups. msu.edu The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene (B151609) ring. The presence of the hydroxyl, amino, and fluorine substituents will influence the position and intensity of these absorption maxima (λmax). upi.edu For instance, the UV-Vis spectrum of a derivative, (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol, was studied to understand its optical properties. frontiersin.org While specific λmax values for the parent compound are not provided in the search results, analysis of similar phenolic compounds can offer insights. upi.edu

Mass Spectrometry (LC-MS, HRMS) in this compound Research

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of components in a mixture. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the molecular formula. rsc.org

Computational Chemistry and Quantum Chemical Studies of 2 Amino 4,6 Difluorophenol

Density Functional Theory (DFT) Investigations of 2-Amino-4,6-difluorophenol Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful computational method in chemistry and physics for investigating the electronic and nuclear structures of many-body systems. arxiv.org Its strength lies in providing a good balance between computational cost and accuracy. arxiv.org DFT calculations are instrumental in understanding the electronic properties, molecular structure, and reactivity of molecules like this compound.

Molecular Geometry Optimization and Conformation Analysis

The process of molecular geometry optimization involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. arxiv.orgsemanticscholar.org This is a crucial first step in most quantum chemical calculations, as the geometry of a molecule influences its physical and chemical properties. For this compound, computational methods like DFT, often paired with basis sets such as 6-311+G(d,p), are used to determine its most stable three-dimensional structure. semanticscholar.orgnih.gov

The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles. For instance, in a related molecule, 2,6-dichloro-4-fluoro phenol (B47542), DFT calculations have been used to predict the lengths of C-C, C-O, O-H, C-H, and C-Cl bonds. semanticscholar.org Similar calculations for this compound would reveal the precise spatial arrangement of its constituent atoms.

Conformation analysis further explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. In molecules with flexible groups like the amino (-NH2) and hydroxyl (-OH) groups in this compound, multiple stable conformers may exist. DFT calculations can determine the relative energies of these conformers, identifying the most stable form. mdpi.com For example, in 2-fluorophenol (B130384) and its derivatives, theoretical studies have identified planar local minima on the potential energy surface corresponding to different orientations of the hydroxyl hydrogen, some of which are stabilized by intramolecular hydrogen bonding. acs.org

Table 1: Representative Optimized Geometrical Parameters (Hypothetical) This table is a hypothetical representation of what DFT calculations might yield for this compound, based on typical values for similar molecules. | Parameter | Bond Length (Å) | Bond Angle (°) | |---|---|---| | C1-C2 | 1.39 | | | C2-C3 | 1.38 | | | C3-C4 | 1.39 | | | C4-C5 | 1.38 | | | C5-C6 | 1.39 | | | C6-C1 | 1.40 | | | C2-N | 1.40 | | | C1-O | 1.36 | | | O-H | 0.96 | | | C4-F | 1.35 | | | C6-F | 1.35 | | | | | C1-C2-C3 | 120.5 | | | | C2-C1-O | 121.0 | | | | C1-O-H | 109.5 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain and predict chemical reactivity. numberanalytics.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A smaller gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. semanticscholar.orgresearchgate.net DFT calculations are widely used to determine the energies of the HOMO and LUMO and thus the HOMO-LUMO gap. semanticscholar.orgirjweb.com This analysis helps in understanding the intramolecular charge transfer that can occur within the molecule. semanticscholar.org

Table 2: Hypothetical Frontier Molecular Orbital Energies This table presents hypothetical HOMO, LUMO, and HOMO-LUMO gap energies for this compound, illustrating the type of data obtained from FMO analysis.

Molecular Orbital Energy (eV)
HOMO -5.8
LUMO -1.2

| HOMO-LUMO Gap | 4.6 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns well with the familiar Lewis structure concept. uni-muenchen.defaccts.de It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their energetic significance using second-order perturbation theory. uni-muenchen.de

This analysis is particularly useful for understanding hyperconjugative interactions and intramolecular charge transfer. grafiati.com By examining the delocalization of electron density from a filled Lewis-type NBO (a bond or lone pair) to an empty non-Lewis NBO (an antibonding or Rydberg orbital), NBO analysis can reveal the stabilizing effects of these interactions. grafiati.comresearchgate.net For instance, NBO analysis can identify and characterize intramolecular hydrogen bonds, which may be present in this compound between the hydroxyl and amino groups or the fluorine atoms. grafiati.comuni-hannover.de

Table 3: Hypothetical NBO Analysis - Second-Order Perturbation Theory This table provides a hypothetical example of NBO analysis results, showing donor-acceptor interactions and their stabilization energies (E(2)).

Donor NBO Acceptor NBO E(2) (kcal/mol)
LP(1) N σ*(C1-C6) 5.2
LP(1) O σ*(C1-C2) 4.8

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of many-body systems in the presence of time-dependent potentials, such as those from electromagnetic fields. wikipedia.org This makes it a valuable tool for predicting and interpreting electronic absorption spectra. wikipedia.orgnih.gov TD-DFT calculations can provide information on excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., n→π* or π→π*). scirp.orgmdpi.com

By applying TD-DFT, it is possible to simulate the UV-Vis spectrum of this compound. mdpi.com These theoretical spectra can then be compared with experimental data to confirm the molecular structure and understand the electronic transitions responsible for the observed absorption bands. scirp.orgpharmacophorejournal.com The calculations can also be performed in different solvents using models like the Polarizable Continuum Model (PCM) to account for solvent effects on the electronic spectra. mdpi.com

Table 4: Hypothetical TD-DFT Calculated Electronic Transitions This table illustrates the kind of data that can be obtained from TD-DFT calculations, including excitation wavelengths, oscillator strengths, and the major orbital contributions to the transitions.

Excitation Wavelength (nm) Oscillator Strength (f) Major Contribution Transition Type
350 0.25 HOMO -> LUMO π -> π*
280 0.10 HOMO-1 -> LUMO n -> π*

Computational Insights into Reaction Mechanisms Involving this compound

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing insights into the formation of short-lived intermediates and transition states. york.ac.uk By mapping the potential energy surface of a reaction, it is possible to identify the minimum energy path from reactants to products and to characterize the structures and energies of all stationary points along this path. smu.edu

For reactions involving this compound, computational studies can elucidate the detailed steps of the mechanism. For example, in reactions where it acts as a nucleophile, calculations can determine the preferred site of attack and the energy barriers associated with different reaction pathways. This is particularly relevant in understanding its role in the synthesis of more complex molecules, such as Schiff bases. frontiersin.org

Computational methods can also be used to study the catalytic activity of systems involving this compound. uio.no By modeling the interaction of this compound with a catalyst, it is possible to understand how the catalyst facilitates the reaction, for instance, by lowering the activation energy of a key step. uio.no These insights are invaluable for the design of new and more efficient synthetic routes. york.ac.uk

Exploration of 2 Amino 4,6 Difluorophenol in Medicinal and Biological Chemistry

2-Amino-4,6-difluorophenol as a Bioisostere in Drug Design

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The concept of bioisosterism is a fundamental strategy in drug design to modulate the potency, selectivity, and pharmacokinetic properties of lead compounds.

The 2,6-difluorophenol (B125437) moiety is a notable bioisostere for the carboxylic acid group. nih.gov While phenol (B47542) itself is weakly acidic with a pKa of approximately 9.9, the introduction of two electron-withdrawing fluorine atoms at the ortho positions significantly increases its acidity, lowering the pKa to about 7.12. tandfonline.com This pKa value is closer to that of aliphatic carboxylic acids, enabling the 2,6-difluorophenol group to mimic the hydrogen-bonding capabilities of a carboxylic acid while increasing lipophilicity. nih.gov

This bioisosteric replacement has been successfully employed in the design of various enzyme inhibitors. For instance, researchers have utilized 2,6-difluorophenols to create lipophilic bioisosteres of the carboxylic acid in competitive inhibitors of GABA aminotransferase and to develop potent noncarboxylate inhibitors of aldose reductase. nih.gov The ability of the 2,6-difluorophenol group to substitute for a carboxylic acid can enhance a drug candidate's ability to cross the blood-brain barrier, a critical factor in the development of drugs targeting the central nervous system. tandfonline.com

The unique properties of the 2,6-difluorophenol system have been harnessed in the design of analogues for CNS-active molecules, most notably for γ-aminobutyric acid (GABA). GABA is a primary inhibitory neurotransmitter in the brain, but its therapeutic use is limited by its inability to cross the blood-brain barrier. tandfonline.com

To address this, researchers synthesized 3-(aminomethyl)-2,6-difluorophenol (B13155500) and 4-(aminomethyl)-2,6-difluorophenol (B12094816) as potential bioisosteric analogues of GABA. nih.gov These compounds were designed to mimic the zwitterionic form of GABA at physiological pH, with the 2,6-difluorophenol moiety acting as a lipophilic surrogate for the carboxylic acid group. tandfonline.com While these analogues were found to be poor substrates for GABA aminotransferase (GABA-AT), the enzyme responsible for GABA degradation, they acted as competitive inhibitors. nih.govtandfonline.com This inhibitory activity indicates that the 2,6-difluorophenol group can effectively mimic the carboxylic acid functionality, and its increased lipophilicity may facilitate passage across the blood-brain barrier, opening avenues for the development of new anticonvulsant drugs. tandfonline.com

GABA Analogue Enzyme Interaction Significance
3-(aminomethyl)-2,6-difluorophenolPoor substrate, competitive inhibitor of GABA-AT nih.govtandfonline.comDemonstrates the potential of the 2,6-difluorophenol moiety as a lipophilic bioisostere for the carboxylic acid in GABA. nih.govtandfonline.com
4-(aminomethyl)-2,6-difluorophenolPoor substrate, competitive inhibitor of GABA-AT nih.govtandfonline.comFurther supports the use of 2,6-difluorophenol to increase lipophilicity and potential CNS penetration of GABA analogues. tandfonline.com

Mimicry of Carboxylic Acid Functionality by 2,6-Difluorophenol Systems

Antimicrobial Research with this compound Derivatives

Derivatives of this compound have shown significant promise in the field of antimicrobial research, exhibiting both antifungal and antibacterial properties. The presence of fluorine atoms often enhances the biological activity of these compounds.

Schiff bases, compounds containing a carbon-nitrogen double bond, derived from this compound have been investigated for their antifungal properties. In one study, a pyridine (B92270) Schiff base, (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol (F1), was synthesized and its antifungal activity was assessed against pathogenic yeasts like Candida albicans and Cryptococcus spp. frontiersin.orgnih.gov

The results demonstrated that F1 exhibited a clear antifungal effect, comparable to the commercial antifungal drug fluconazole. frontiersin.org This activity was attributed to the presence of the two fluorine atoms in the phenolic ring, as a similar compound with only one fluorine substitution showed no significant antifungal activity. frontiersin.orgnih.gov This highlights the importance of the difluoro-substitution pattern for bioactivity. Furthermore, encapsulating these Schiff bases in cyclodextrin (B1172386) polymers improved their solubility in aqueous media and enhanced their antifungal activity. frontiersin.orgnih.gov

Compound Structure Feature Antifungal Activity
(E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol (F1)Two fluorine atoms on the phenolic ring frontiersin.orgnih.govExhibited clear antifungal activity, comparable to fluconazole. frontiersin.org
(E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-6-fluoro-phenol (F2)One fluorine atom on the phenolic ring frontiersin.orgnih.govNo significant antifungal activity observed. frontiersin.org

Analogues of this compound have also been explored for their antibacterial capabilities. The introduction of fluorine into the structure of quinolone antibiotics, for example, has been shown to improve their efficacy. tandfonline.com A series of novel 2-amino-4-phenylthiazole (B127512) derivatives were synthesized and evaluated for their antibacterial activity. sioc-journal.cn While the primary focus of that study was anticancer activity, several compounds, such as those with dichloro- and chloro-substitutions, exhibited moderate antibacterial effects. sioc-journal.cn

Research on other fluorinated compounds has further supported the role of fluorine in enhancing antibacterial potency. For instance, 1-aryl-6,8-difluoroquinolones have been synthesized and shown to possess excellent in vitro and in vivo antibacterial efficacy. msu.edunih.gov The structure-activity relationship studies of these compounds revealed that the presence and position of fluorine atoms are critical for their antibacterial action. msu.edunih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial efficacy of lead compounds. In the context of this compound derivatives, SAR studies have provided valuable insights.

For the antifungal Schiff bases, the number and position of fluorine atoms on the phenolic ring are determinant factors for their biological activity. frontiersin.orgnih.gov The di-fluorinated compound (F1) was significantly more active than its mono-fluorinated counterpart, indicating a clear SAR where the degree of fluorination correlates with antifungal potency. frontiersin.orgnih.gov

In the realm of antibacterial agents, SAR studies on fluorinated quinolones have shown that a fluorine atom at the C-6 position can significantly improve DNA gyrase binding, a key mechanism of action for this class of antibiotics. tandfonline.com Further studies on 1-aryl-6,8-difluoroquinolones have indicated that the combination of fluorine atoms at the 6- and 8-positions, along with specific substituents at other positions, can lead to potent antibacterial agents. msu.edunih.gov Similarly, for Schiff bases derived from 2-aminothiophene, SAR analysis revealed that the presence of halogens and nitro substituents tends to increase antifungal activity. scielo.br

These SAR studies underscore the importance of the specific placement of fluorine and other functional groups in the molecular architecture of these compounds to achieve optimal antimicrobial activity.

Antibacterial Potential of this compound Analogues

This compound as an Intermediate in Pharmaceutical Agent Synthesis

This compound and its isomers serve as important structural motifs and intermediates in the synthesis of more complex molecules for pharmaceutical and biological research. smolecule.com The presence of the amino, hydroxyl, and fluorine functional groups on the aromatic ring provides multiple reactive sites for chemical modification, making it a versatile building block. While specific therapeutic agents directly synthesized from this compound are not extensively documented in public literature, the utility of the closely related difluorophenol scaffold is well-established in the creation of potential therapeutic candidates. For instance, isomeric structures like 2,4-difluorophenol (B48109) are used as starting materials in the synthesis of kinase inhibitors and novel phenoxy thiazole (B1198619) derivatives. nih.govmdpi.com This highlights the value of the difluorophenol core in constructing complex molecules intended for biological applications.

The utility of halogenated aminophenols as precursors is demonstrated in established pharmaceutical synthesis. A notable parallel is the compound 2-amino-4,6-dichlorophenol (B1218851), the chlorinated analog of the subject compound, which serves as a critical intermediate in the manufacturing of Oxyclozanide. cionpharma.com Oxyclozanide is an anthelmintic agent used in veterinary medicine to treat liver fluke infections. cionpharma.com The synthesis relies on the reactivity of the dichlorinated aminophenol ring to build the final complex structure. cionpharma.com

Similarly, the 2,4-difluorophenol moiety has been incorporated into the synthesis of potent kinase inhibitors, such as 6-(2,4-difluorophenoxy)-8-methyl-2-[(oxan-4-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-one, which are investigated for applications in oncology. mdpi.com These examples underscore the role of di-halogenated phenols as foundational components in the development of targeted therapeutic agents.

The this compound framework is a key component in the development of new molecules with potential biological activities. Research has focused on using this and related structures to synthesize novel compounds and evaluate their therapeutic potential, including antimicrobial and anticancer properties.

A clear example is the synthesis of novel pyridine Schiff bases designed to have antifungal properties. frontiersin.orgnih.gov In one study, researchers synthesized two new compounds, one of which was (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol (designated as F1), which incorporates the 4,6-difluorophenol structure. frontiersin.orgnih.govresearchgate.net This compound was found to exert a significant antifungal effect against yeast strains, demonstrating that the difluorinated phenol ring is a crucial component for its biological activity. frontiersin.orgnih.gov This line of research illustrates how this compound can be used as a starting point for creating new chemical entities with promising therapeutic applications. frontiersin.org

Table 1: Examples of Biologically Active Molecules Derived from Difluorophenol Scaffolds

Compound Name Precursor Scaffold Target/Reported Activity Reference(s)
(E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol (F1) 4,6-Difluorophenol Antifungal activity against yeasts frontiersin.org, nih.gov
3-(Aminomethyl)-2,6-difluorophenol 2,6-Difluorophenol Competitive inhibitor of GABA aminotransferase (GABA-AT) nih.gov, tandfonline.com
4-(Aminomethyl)-2,6-difluorophenol 2,6-Difluorophenol Competitive inhibitor of GABA aminotransferase (GABA-AT) nih.gov, tandfonline.com

Role in the Synthesis of Specific Therapeutic Compounds

Biochemical Investigations and Enzyme Interactions with this compound

The introduction of fluorine atoms into a phenolic structure dramatically influences its electronic properties, which in turn affects its interactions with biological macromolecules like enzymes. annualreviews.org The difluoro substitutions on this compound are critical to its potential biological effects.

Research into the bioisosteric properties of fluorinated phenols provides significant insight into their potential for enzyme inhibition. A key area of study has been the use of the 2,6-difluorophenol moiety as a structural mimic (bioisostere) for a carboxylic acid group. nih.govacs.org This strategy was tested in the design of analogues of the neurotransmitter γ-aminobutyric acid (GABA). tandfonline.com

Researchers synthesized 3-(aminomethyl)-2,6-difluorophenol and 4-(aminomethyl)-2,6-difluorophenol as potential GABA analogues and evaluated their interaction with the enzyme GABA aminotransferase (GABA-AT), which is responsible for GABA degradation. nih.govacs.org The studies, conducted with GABA-AT isolated from pig brain, revealed that both difluorophenol compounds were very poor substrates for the enzyme. nih.govtandfonline.comacs.org However, they both functioned as competitive inhibitors of GABA-AT. tandfonline.com This indicates that while the enzyme can bind these molecules at its active site, it cannot process them effectively, leading to inhibition of its normal function. nih.govacs.org These findings suggest that the 2,6-difluorophenol group can successfully mimic the carboxylic acid functionality of GABA in its binding to the enzyme. tandfonline.comacs.org

Table 2: Interaction of 2,6-Difluorophenol-Based GABA Analogues with GABA Aminotransferase (GABA-AT)

Compound Interaction Type Outcome Reference(s)
3-(Aminomethyl)-2,6-difluorophenol Substrate and Inhibition Study Poor substrate; acts as a competitive inhibitor. nih.gov, acs.org, tandfonline.com

The strategic placement of fluorine atoms is a widely used technique in medicinal chemistry to modulate a molecule's biological activity. annualreviews.org Fluorine can alter physicochemical properties such as lipophilicity, metabolic stability, and acidity (pKa), which can enhance interactions with biological targets and improve pharmacokinetic profiles. frontiersin.organnualreviews.orgresearchgate.net

The ability of the 2,6-difluorophenol moiety to act as a carboxylic acid bioisostere is a direct result of the electronic effects of the fluorine atoms. annualreviews.org The two strongly electronegative fluorine atoms ortho to the hydroxyl group significantly lower the pKa of the phenolic proton, from approximately 9.8 for phenol to 7.1 for 2,6-difluorophenol. tandfonline.com This increased acidity allows the phenol to exist in its ionized phenolate (B1203915) form at physiological pH, which enables it to mimic the negatively charged carboxylate group of substrates like GABA. tandfonline.com This mimicry is central to its ability to inhibit GABA-AT. tandfonline.com

Further evidence for the critical role of difluorination comes from studies on newly synthesized pyridine Schiff bases. A comparative study showed that the difluorinated compound, (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol (F1), possessed clear antifungal activity. frontiersin.orgnih.gov In contrast, its analogue with only a single fluorine at position 6, (E)- 2-[(3-Amino-pyridin-4-ylimino)-methyl]-6-fluoro-phenol (F2), showed no significant activity. frontiersin.orgnih.gov This result strongly indicates that the number and position of fluorine substituents on the phenolic ring can act as a switch, modulating the compound's biological properties and turning an inactive molecule into a potent one. frontiersin.org

Applications of 2 Amino 4,6 Difluorophenol in Advanced Materials Science

Polymer and Coating Development Utilizing 2-Amino-4,6-difluorophenol Moieties

The dual functionality of this compound, with its reactive amino and hydroxyl groups, makes it a valuable monomer for creating novel polymers and functional coatings. The amino group can act as a building block for creating biologically active molecules, while the difluorophenol component can modulate the efficacy and properties of the final material. chemimpex.com

In the coatings industry, aminophenol derivatives are utilized as precursors for the synthesis of pigments and dyes. kajay-remedies.com Specifically, para-aminophenols (PAPs) can be converted into a wide array of azo dyes through diazotization followed by coupling with aromatic compounds. kajay-remedies.com These pigments are known for their vibrant colors and high tinting strength. kajay-remedies.com The presence of this compound can be leveraged to create fluorinated dyes and pigments for specialized coatings. Furthermore, PAP derivatives contribute to the formulation of high-performance coatings with superior adhesion and corrosion resistance, properties sought after in demanding sectors like aerospace, automotive, and construction. kajay-remedies.com

The inclusion of the this compound moiety can also be achieved in polymer structures. For instance, fluorinated phenol (B47542) derivatives can be condensed with other molecules to form Schiff bases, which can then be incorporated into polymer backbones, such as epichlorohydrin-β-cyclodextrin polymers, to enhance solubility and introduce specific functionalities. nih.govfrontiersin.org

Application AreaRole of this compound MoietyResulting BenefitReference
High-Performance CoatingsPrecursor to fluorinated azo dyes and pigmentsCreation of vibrant, durable colors for textiles and coatings kajay-remedies.com
Advanced Protective CoatingsComponent in polymer resin formulationImproved adhesion and corrosion resistance kajay-remedies.com
Functional PolymersMonomer for creating Schiff base-containing polymersEnhanced solubility and introduction of specific chemical functionalities nih.govfrontiersin.org

Thermal Stability and Chemical Resistance Enhancement in Materials

Polymers synthesized through methods like oxidative polycondensation often exhibit high thermal stability. researchgate.net The resulting network structure of these polymers contributes to their ability to be used at elevated temperatures. researchgate.net For example, poly(2,6-difluoro-1,4-phenylene oxide), a polymer synthesized from the closely related 2,6-difluorophenol (B125437), demonstrates exceptional thermal stability, making it a candidate for high-temperature applications. The introduction of the amino group in this compound offers further possibilities for cross-linking and hydrogen bonding, which can additionally enhance the thermal and mechanical properties of the resulting polymers.

The chemical resistance of materials is also improved by fluorination. Fluoropolymers are known for their inertness to a wide range of chemicals, including acids, solvents, and oxidizing agents. ineos.com This property is critical for equipment used in the chemical processing industry, such as tanks, pipes, and ducts, which are constantly exposed to corrosive media. ineos.com

PropertyContributing FactorObserved Effect in Related PolymersReference
Thermal StabilityStrong C-F bonds; stable polymer network structurePoly(2,6-difluoro-1,4-phenylene oxide) shows exceptional thermal stability researchgate.net
Chemical ResistanceInertness of fluorinated polymer chainsHigh resistance to acids, solvents, and oxidizing agents chemimpex.comineos.com
Mechanical StrengthPotential for increased cross-linking and hydrogen bonding via the amino groupHigh retention of strength and toughness at elevated temperatures ineos.com

Oxidative Polymerization of Fluorinated Phenols

Oxidative polymerization is a key method for synthesizing high-performance polymers from phenolic monomers. researchgate.net This process typically involves the use of an oxidant and a catalyst to couple monomer units, forming a polymer chain. However, phenols that contain electron-withdrawing substituents, such as the fluorine atoms in 2,6-difluorophenol, have high oxidation potentials, which makes their polymerization more challenging compared to non-fluorinated analogues like 2,6-dimethylphenol. google.com

Despite this challenge, research has identified effective catalytic systems for the oxidative polymerization of fluorinated phenols. For example, 2,6-difluorophenol can undergo oxidative polymerization using an Fe-N,N′-bis(salicylidene)ethylenediamine (salen) complex as a catalyst with hydrogen peroxide as the oxidizing agent. sigmaaldrich.comchemicalbook.com This reaction yields crystalline poly(2,6-difluoro-1,4-phenylene oxide), a high-performance polymer. Another approach involves copper-amine complex catalysts, such as those derived from 1,4,7-triazacyclononane (B1209588) (TACN), which have been shown to catalyze the oxidative polymerization of 2,6-difluorophenol in aqueous solutions. google.commdpi.com The polymerization degree of the resulting poly(2,6-difluoro-1,4-arylene)ether can reach up to 35 under specific conditions. google.com

The advantages of oxidative polymerization include often mild reaction conditions and the production of environmentally benign byproducts like water. researchgate.net The ability to polymerize fluorinated phenols like this compound opens pathways to new materials with tailored properties for advanced technological applications.

Catalyst SystemOxidizing AgentPolymer ProductKey FindingReference
Fe-N,N′-bis(salicylidene)ethylenediamine (salen) complexHydrogen Peroxide (H₂O₂)Poly(2,6-difluoro-1,4-phenylene oxide)Enables polymerization to a crystalline, high-performance polymer. sigmaaldrich.comchemicalbook.com
(1,4,7-triisopropyl-1,4,7-triazacyclononane) cupric (II)) bromideOxygenPoly(2,6-difluoro-1,4-arylene)etherAchieved a degree of polymerization of 35. google.com
Copper complexes of TACN derivativesOxygenPoly(2,6-difluorophenol)Effective in aqueous solutions. mdpi.com
Oxidase enzymeNot specifiedPoly(2,6-difluorophenol)An early enzymatic approach, but resulted in a very low degree of polymerization. google.com

Future Directions and Emerging Research Avenues for 2 Amino 4,6 Difluorophenol

Advancements in Asymmetric Synthesis and Stereoselective Reactions

The creation of chiral molecules is fundamental to modern chemistry, particularly in the pharmaceutical industry, where the enantiomeric forms of a drug can have vastly different biological effects. nih.gov Asymmetric synthesis, the process of creating a single enantiomer of a chiral product from an achiral starting material, is a key area of development. nih.govethz.ch For a molecule like 2-Amino-4,6-difluorophenol, which is itself achiral, future research will likely focus on using it as a foundational building block to construct complex chiral derivatives.

Emerging strategies in asymmetric synthesis that could be applied to this compound include:

Chiral Catalysis: The development of reactions where the amino or hydroxyl group of this compound coordinates to a chiral metal catalyst, thereby directing the stereoselective addition of other functional groups to the molecule.

Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the amine or phenol (B47542) group can direct the stereochemistry of subsequent reactions. ethz.ch This auxiliary is later removed, yielding an enantiomerically enriched product.

Biocatalysis: Utilizing enzymes, which are inherently chiral, to perform stereoselective transformations on derivatives of this compound. For instance, engineered enzymes could catalyze the stereoselective functionalization of the aromatic ring or modifications of the existing groups. nih.gov

A significant area of research involves the synthesis of fluorinated amino acids, which are valuable in drug design. beilstein-journals.org Methodologies developed for other fluorinated compounds, such as the alkylation of chiral Ni(II) complexes of glycine (B1666218) Schiff bases, could be adapted. beilstein-journals.orgmdpi.comscispace.com This approach uses a chiral ligand to create a metal complex that directs the alkylation to produce a specific stereoisomer. beilstein-journals.org Future work could explore using derivatives of this compound in similar stereoselective syntheses. organic-chemistry.org

Table 1: Potential Asymmetric Synthesis Strategies for Derivatives of this compound
StrategyDescriptionPotential Application to this compoundReference
Phase-Transfer CatalysisUses a chiral quaternary ammonium (B1175870) salt to control stereoselectivity in reactions between water-soluble and organic-soluble reactants.Stereoselective alkylation of the phenolic oxygen or N-alkylation of the amino group to create chiral ethers or secondary amines. organic-chemistry.org
Chiral Ni(II) ComplexAlkylation of a glycine Schiff base coordinated to a Ni(II) center with a chiral ligand, ensuring high diastereoselectivity.Use as a building block in the synthesis of novel, fluorinated, non-canonical amino acids where the aminodifluorophenyl moiety is incorporated. beilstein-journals.org
Biocatalysis with Engineered EnzymesUtilizing enzymes like threonine aldolases for stereoselective C-C bond formation.Enzymatic coupling of the this compound core with other molecules to produce complex chiral products with high enantiomeric excess. nih.gov
Sharpless Asymmetric DihydroxylationConverts alkenes to chiral diols with predictable stereochemistry using a chiral osmium catalyst.Could be applied to alkenyl derivatives of this compound to introduce multiple stereocenters in a controlled manner. nih.gov

Integration into Supramolecular Architectures

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. acs.org The functional groups on this compound make it an excellent candidate for designing and constructing novel supramolecular assemblies.

Future research will likely explore how this compound can be used as a "tecton" or building block in various architectures:

Hydrogen-Bonded Networks: The amine (-NH2) and hydroxyl (-OH) groups are excellent hydrogen bond donors, while the oxygen and nitrogen atoms can also act as acceptors. This allows for the formation of predictable and robust one-, two-, or three-dimensional networks. The fluorine atoms can also participate in weaker C-F···H hydrogen bonds, further influencing the final structure.

Arene-Fluoroarene Interactions: The electron-rich phenol ring can interact favorably with electron-deficient fluorinated aromatic rings, a phenomenon known as arene-fluoroarene stacking. nih.gov This interaction could be exploited to direct the assembly of alternating fluorinated and non-fluorinated aromatic units in co-crystals or polymers. nih.gov

Fluorophobic Effect: In aqueous or polar environments, highly fluorinated segments of molecules tend to segregate from hydrogenated segments, driving self-assembly. rsc.org By incorporating this compound into larger molecules, this effect could be harnessed to create complex structures like helical columns or micelles. rsc.org

Metal-Organic Frameworks (MOFs): The amine and hydroxyl groups can act as ligands, coordinating to metal ions to form crystalline, porous materials known as MOFs. nih.gov The fluorine atoms lining the pores of such a MOF could impart unique properties, such as selective gas sorption or unusual catalytic activity.

Researchers are already designing supramolecular cages using fluorinated motifs for applications in quantum technology, demonstrating the potential for fluorinated phenols in creating functional materials. soton.ac.uk

Table 2: Non-Covalent Interactions of this compound in Supramolecular Chemistry
Interaction TypeParticipating Groups on MoleculePotential Role in AssemblyReference
Hydrogen Bonding-OH (donor/acceptor), -NH₂ (donor), F (acceptor)Primary driving force for forming predictable, directional networks and architectures. researchgate.net
Halogen BondingFluorine atoms as weak halogen bond acceptors.Can provide additional stability and directionality to crystal structures, complementing hydrogen bonds. acs.org
π-π Stacking / Arene-FluoroareneFluorinated aromatic ringDrives face-to-face stacking of aromatic rings, useful for creating columnar structures and in crystal engineering. nih.gov
Fluorophobic EffectDifluorinated phenyl groupIn polar solvents, drives the aggregation of fluorinated moieties to minimize contact with the solvent, leading to self-assembled structures. rsc.org

Exploration of Novel Catalytic Transformations

Catalysts are crucial for making chemical reactions more efficient, selective, and sustainable. topsoe.com There is growing interest in using earth-abundant metals like iron in catalysis and in designing multifunctional catalysts that can perform several reaction steps in one pot. nih.govmdpi.com this compound offers intriguing possibilities both as a substrate for catalytic reactions and as a ligand for creating new catalysts.

Future research avenues include:

Use as a Ligand: The compound can be used to synthesize novel ligands for metal catalysts. The combination of a soft amine donor and a hard phenol donor (a "Schiff base" precursor) allows it to bind to a variety of metal centers. The fluorine atoms can electronically tune the catalyst's properties, potentially enhancing its activity or selectivity. For example, incorporating this moiety into bimetallic nanoparticles or MOFs could lead to catalysts for specific oxidation or reduction reactions. nih.govrsc.org

Catalytic C-H Functionalization: Directing group-assisted C-H activation is a powerful tool for modifying complex molecules. The hydroxyl or amino group on this compound could be used to direct a metal catalyst to selectively functionalize one of the C-H bonds on the aromatic ring, enabling the efficient synthesis of more complex derivatives.

Catalytic Polymerization: The molecule could serve as a monomer or a chain-transfer agent in polymerization reactions. Catalytic methods could be developed to create novel fluorinated polymers with tailored thermal, electronic, or surface properties.

Substrate in Tandem Reactions: A catalyst could first oxidize an alcohol to an aldehyde, which then immediately reacts with this compound and another component in a one-pot, multicomponent reaction to build complex heterocyclic structures. nih.gov

The development of iron-based catalysts for transforming simple alkenes into valuable amino alcohols highlights a trend toward using inexpensive and non-toxic metals, a field where ligands derived from this compound could prove valuable. nih.gov

Table 3: Potential Catalytic Applications Involving this compound
Role of CompoundCatalytic ProcessAnticipated OutcomeReference
LigandHeterogeneous Catalysis (e.g., in MOFs)Creation of porous catalysts with fluorinated channels, potentially for selective substrate binding or enhanced reaction rates. nih.gov
LigandHomogeneous Catalysis (e.g., for cross-coupling)Electronic tuning of a metal center (e.g., Palladium, Iron) to improve efficiency and selectivity in C-C or C-N bond formation. mdpi.comresearchgate.net
SubstrateDirected C-H ActivationSelective functionalization of the aromatic ring at positions ortho to the hydroxyl or amino groups. mdpi.com
MonomerCatalytic PolymerizationSynthesis of novel fluorinated polymers with unique thermal, chemical, or optical properties. nih.gov

Development of High-Throughput Screening Methodologies

High-throughput screening (HTS) is a key technology in drug discovery and materials science, allowing for the rapid testing of thousands of compounds. The fluorine atoms in this compound make it particularly well-suited for a powerful HTS technique: ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

Future research in this area will focus on:

¹⁹F NMR-Based Fragment Screening: Fragment-Based Drug Discovery (FBDD) involves screening small, low-complexity molecules ("fragments") for weak binding to a biological target. cdnsciencepub.com Because the ¹⁹F NMR signal is highly sensitive to the local chemical environment and there is no background signal in biological systems, it is an ideal method for FBDD. mdpi.com this compound and its simple derivatives are ideal candidates for inclusion in fluorinated fragment libraries. Detecting a change in the ¹⁹F NMR chemical shift upon addition of a target protein provides direct evidence of binding. mdpi.com

Creation of Diverse Fluorinated Libraries: There is a need for new, structurally diverse libraries of fluorinated compounds for screening. cdnsciencepub.comenamine.net Systematic derivatization of the this compound scaffold—by modifying the amino and hydroxyl groups—can rapidly generate a library of related compounds, each with a unique ¹⁹F NMR signature. This approach is similar to the FArsEER (Fluorinated Aromatics-empowered Encoding and Reading) concept, where libraries of fluorinated aromatics are used for information storage. wiley.com

Development of "Spy Molecule" Assays: Once a fluorinated fragment like a derivative of this compound is identified as a binder, it can be used as a "spy molecule" in competitive screening assays. cdnsciencepub.com A library of non-fluorinated compounds can then be screened. If a new compound displaces the fluorinated spy molecule from the target's binding site, the ¹⁹F NMR signal of the spy will revert to its "free" state, signaling the discovery of a new hit. cdnsciencepub.com

The combination of automated synthesis and ¹⁹F NMR-based HTS could significantly accelerate the discovery of new lead compounds for drug development, with this compound serving as a valuable starting point for library creation. energy.gov

Table 4: Key Aspects of ¹⁹F NMR for High-Throughput Screening
Parameter/FeatureDescriptionAdvantage for ScreeningReference
High SensitivityThe ¹⁹F nucleus has a high gyromagnetic ratio, close to that of ¹H.Strong signals can be obtained quickly, even at low concentrations typical for screening. mdpi.com
Large Chemical Shift Range¹⁹F chemical shifts span over 200 ppm, compared to ~10 ppm for ¹H.Reduces signal overlap, allowing for the screening of compound mixtures (cocktails) in a single experiment. mdpi.com
No Background SignalFluorine is essentially absent from biological systems.Provides a clean spectrum where every signal corresponds to a library compound, simplifying hit identification. cdnsciencepub.com
Environmental SensitivityThe ¹⁹F chemical shift is very sensitive to changes in the molecule's local environment.Binding to a biological target causes a measurable change in the chemical shift, providing a direct and robust readout of interaction. mdpi.com

Q & A

Q. How do structural modifications at the 4- and 6-positions affect the electronic properties and coordination chemistry of this compound?

  • Methodology : Synthesize analogs with electron-donating (e.g., -OCH3_3) or withdrawing (-NO2_2) groups. Characterize redox behavior via cyclic voltammetry. Study metal coordination using UV-Vis and EPR spectroscopy to assess ligand field effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.